5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one
Overview
Description
5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is a chemical compound that belongs to the pyrazolopyridine family. It has been the subject of extensive scientific research due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the growth of certain fungi and bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the growth of certain fungi and bacteria. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one in lab experiments is its potential as a treatment for cancer, Alzheimer's disease, and Parkinson's disease. Another advantage is its ability to inhibit the growth of certain fungi and bacteria. However, one limitation is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one. One direction is to further study its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential as a treatment for other diseases such as viral infections and autoimmune diseases. Additionally, future research could focus on developing more efficient synthesis methods for this compound to make it more accessible for research and potential clinical use.
Scientific Research Applications
5-benzyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one has been studied for its potential applications in the field of medicine. It has been shown to have anticancer, antifungal, and antibacterial properties. It has also been studied as a potential treatment for Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
5-benzyl-7-(morpholine-4-carbonyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c29-23(27-11-13-31-14-12-27)20-16-26(15-18-7-3-1-4-8-18)17-21-22(20)25-28(24(21)30)19-9-5-2-6-10-19/h1-10,16-17H,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNBLISDDSRCZOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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